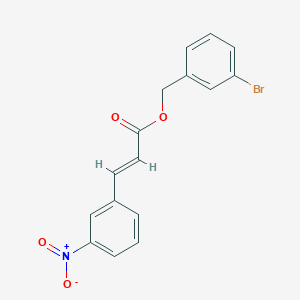
3-Bromobenzyl 3-{3-nitrophenyl}acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromobenzyl 3-{3-nitrophenyl}acrylate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the acrylate family and is known for its ability to inhibit enzyme activity. The purpose of
Mécanisme D'action
The mechanism of action of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate involves the covalent bonding of the compound to the active site of the enzyme. This covalent bonding results in the inhibition of the enzyme activity. The inhibition of the enzyme activity can be reversible or irreversible depending on the nature of the covalent bond formed between the compound and the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate are dependent on the enzyme that is inhibited. The inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine and butyrylcholine, respectively. This increase in neurotransmitter levels can lead to various physiological effects such as increased muscle contraction and cognitive function. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromobenzyl 3-{3-nitrophenyl}acrylate in lab experiments include its ability to selectively inhibit enzyme activity, its stability, and its ease of synthesis. The limitations of using this compound include its potential toxicity, its irreversible inhibition of some enzymes, and its potential for non-specific inhibition of other enzymes.
Orientations Futures
There are several future directions for the use of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate in scientific research. These include:
1. Studying the potential therapeutic applications of this compound in the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.
2. Developing new synthetic methods for the production of this compound.
3. Studying the structure-activity relationship of this compound to identify more potent inhibitors of enzyme activity.
4. Studying the potential toxicity of this compound and developing methods to mitigate its toxicity.
5. Studying the potential for non-specific inhibition of other enzymes and developing methods to increase the selectivity of this compound.
Conclusion:
In conclusion, 3-Bromobenzyl 3-{3-nitrophenyl}acrylate is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been used as an inhibitor of enzyme activity and has potential therapeutic applications in the treatment of various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate involves the reaction between 3-bromobenzyl bromide and 3-nitrophenylacrylic acid under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 60-70°C. The reaction is monitored by thin-layer chromatography (TLC) until the desired product is obtained. The product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
3-Bromobenzyl 3-{3-nitrophenyl}acrylate has been widely used in scientific research as an inhibitor of enzyme activity. This compound has been used to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The inhibition of these enzymes has been studied for their potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.
Propriétés
Formule moléculaire |
C16H12BrNO4 |
|---|---|
Poids moléculaire |
362.17 g/mol |
Nom IUPAC |
(3-bromophenyl)methyl (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H12BrNO4/c17-14-5-1-4-13(9-14)11-22-16(19)8-7-12-3-2-6-15(10-12)18(20)21/h1-10H,11H2/b8-7+ |
Clé InChI |
PGJSLYAXPCYGCK-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)Br)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)Br)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241340.png)
![6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B241348.png)

![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)

![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)


![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)



![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)